molecular formula C10H21NO3 B12828416 tert-butyl N-(4-hydroxypentan-2-yl)carbamate

tert-butyl N-(4-hydroxypentan-2-yl)carbamate

Cat. No.: B12828416
M. Wt: 203.28 g/mol
InChI Key: IENVVFATNUFQBP-UHFFFAOYSA-N
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Description

tert-butyl N-(4-hydroxypentan-2-yl)carbamate is a chiral compound featuring both a hydroxy group and a Boc-protected amine, making it a valuable intermediate in organic synthesis and medicinal chemistry research. The presence of these two protected functional groups on an aliphatic carbon chain allows researchers to utilize this molecule as a versatile building block for the construction of more complex target molecules. Its primary research value lies in its application in drug discovery, particularly in the synthesis of potential active pharmaceutical ingredients (APIs) where such scaffolds are common. The Boc (tert-butoxycarbonyl) group is a cornerstone in amine protection strategies, as it is stable under a variety of reaction conditions yet can be readily removed under mild acidic conditions to unveil the free amine. This enables selective synthetic transformations at the hydroxy group or other parts of the molecule. Compounds with similar structural motifs, featuring protected amino alcohol groups, have been investigated in pre-clinical studies for various therapeutic areas, including as potential intermediates for compounds targeting neurological pathways . Researchers can employ this reagent to introduce a chiral, functionalized pentane chain into molecular architectures, stimulating interest for its utility in developing novel synthetic methodologies and biologically active molecules.

Properties

Molecular Formula

C10H21NO3

Molecular Weight

203.28 g/mol

IUPAC Name

tert-butyl N-(4-hydroxypentan-2-yl)carbamate

InChI

InChI=1S/C10H21NO3/c1-7(6-8(2)12)11-9(13)14-10(3,4)5/h7-8,12H,6H2,1-5H3,(H,11,13)

InChI Key

IENVVFATNUFQBP-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)O)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-hydroxypentan-2-yl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide. This leads to the formation of an acyl azide intermediate, which undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate. The isocyanate derivative formed is then trapped to give the desired carbamate .

Industrial Production Methods: Industrial production of tert-Butyl (4-hydroxypentan-2-yl)carbamate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-Butyl (4-hydroxypentan-2-yl)carbamate primarily involves its role as a protecting group. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the protected amine site. This allows for selective reactions to occur at other functional groups in the molecule. The protecting group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Linear Hydroxyalkyl Carbamates

Compound Name CAS Number Substituent Structure Key Features/Applications Reference
tert-Butyl (4-hydroxybutan-2-yl)carbamate 146514-31-0 4-hydroxybutan-2-yl Lab intermediate; short-chain hydroxy group
tert-Butyl (1-hydroxypentan-3-yl)carbamate 135065-68-8 1-hydroxypentan-3-yl Longer chain; hydroxy at position 3
tert-Butyl N-(4-aminobutan-2-yl)-N-methylcarbamate 75005-60-6 4-aminobutan-2-yl with N-methyl Dual functionalization (amine + hydroxy)

Key Observations :

  • Chain length and hydroxy position influence solubility and reactivity. Longer chains (e.g., pentan-3-yl) may enhance lipophilicity, while shorter chains (e.g., butan-2-yl) favor crystallinity .
  • The presence of additional functional groups (e.g., amine in CAS 75005-60-6) expands utility in multi-step syntheses .

Cyclic and Functionalized Carbamates

Compound Name CAS Number Substituent Structure Key Features/Applications Reference
tert-Butyl N-[cis-3-hydroxycyclopentyl]carbamate 207729-03-1 Cyclopentyl with cis-hydroxy Chiral building block for APIs; stereoselective synthesis
tert-Butyl N-(4-cyanooxan-4-yl)carbamate 1860028-25-6 Oxane ring with cyano group CNS drug intermediate; polar functional group enhances binding
tert-Butyl N-[trans-3-fluoropiperidin-4-yl]carbamate 1268520-95-1 Fluorinated piperidine Bioavailability enhancement via fluorination

Key Observations :

  • Cyclic structures (e.g., cyclopentyl, piperidine) introduce steric and electronic effects critical for drug-target interactions .
  • Fluorination (CAS 1268520-95-1) improves metabolic stability and membrane permeability .

Aromatic and Hybrid Carbamates

Compound Name CAS Number Substituent Structure Key Features/Applications Reference
tert-Butyl N-[4-(4-hydroxyphenyl)oxan-4-yl]carbamate 863615-19-4 Oxane ring with hydroxyphenyl Dual polarity; potential for kinase inhibition
tert-Butyl N-(4-bromo-2-methylphenyl)carbamate 306937-14-4 Brominated aromatic ring Electrophilic intermediate for cross-coupling reactions

Key Observations :

  • Aromatic substituents (e.g., hydroxyphenyl) enable π-π stacking interactions in drug design .
  • Halogenation (e.g., bromine in CAS 306937-14-4) facilitates catalytic transformations in medicinal chemistry .

Hydrogen Bonding and Crystallographic Trends

Evidence from X-ray studies of related carbamates (e.g., tert-butyl N-hydroxycarbamate) reveals robust hydrogen-bonding networks:

  • N–H···O bonds : Distance = 2.81 Å, Angle = 164° .
  • O–H···O bonds : Distance = 2.65 Å, Angle = 171° . These interactions stabilize crystal lattices and influence melting points and solubility, critical for purification and formulation .

Biological Activity

Tert-butyl N-(4-hydroxypentan-2-yl)carbamate, referred to as M4 , has garnered attention in recent research for its potential therapeutic applications, particularly in neuroprotection and the treatment of neurodegenerative diseases such as Alzheimer's disease (AD). This article explores the biological activity of M4, focusing on its mechanisms of action, efficacy in vitro and in vivo, and its implications for future therapeutic strategies.

M4 exhibits dual inhibitory activity against key enzymes involved in the pathology of Alzheimer's disease:

  • β-secretase 1 Inhibition : M4 has been shown to inhibit β-secretase 1 with an IC50 value of 15.4 nM. This enzyme is critical in the cleavage of amyloid precursor protein (APP), leading to the formation of amyloid-beta (Aβ) peptides, which aggregate to form plaques associated with AD pathology .
  • Acetylcholinesterase Inhibition : M4 also acts as an acetylcholinesterase inhibitor (Ki = 0.17 μM), which may enhance cholinergic neurotransmission by preventing the breakdown of acetylcholine, a neurotransmitter that is often depleted in AD patients .

In Vitro Studies

In vitro studies have demonstrated that M4 can protect astrocyte cells from Aβ-induced toxicity. Key findings include:

  • Cell Viability : In cultures treated with Aβ1-42, M4 improved astrocyte cell viability from 43.78% to 62.98% when administered concurrently with Aβ1-42, indicating a protective effect against neurotoxicity .
  • Cytokine Response : M4 reduced TNF-α production in astrocytes exposed to Aβ1-42, although this reduction was not statistically significant compared to controls. The compound did not significantly alter IL-6 levels, suggesting a selective modulation of inflammatory responses .

In Vivo Studies

The efficacy of M4 was further evaluated using an in vivo model involving scopolamine-induced oxidative stress in rats:

  • Oxidative Stress Markers : Treatment with M4 resulted in a reduction of malondialdehyde (MDA) levels, a marker of lipid peroxidation, although it was less effective than galantamine, another cholinergic agent .
  • Amyloid Levels : In vivo studies indicated that while M4 reduced Aβ levels compared to scopolamine-treated rats, the effects were not statistically significant when compared to galantamine treatment. This suggests limitations in bioavailability or efficacy in the brain .

Comparative Efficacy Table

Compound IC50/ Ki Values Effect on Cell Viability Oxidative Stress Reduction Aβ Aggregation Inhibition
M4β-secretase: 15.4 nM
Acetylcholinesterase: 0.17 μM
Improved from 43.78% to 62.98%Moderate reduction in MDA levels85% inhibition at 100 μM
GalantamineNot specifiedNot specifiedSignificant reductionNot specified

Case Studies and Research Findings

Recent studies have highlighted the potential of M4 as a multi-target therapeutic agent for Alzheimer's disease:

  • Neuroprotective Effects : Research indicates that M4 may offer moderate protection against Aβ toxicity by enhancing cell viability and modulating inflammatory responses . However, further studies are needed to clarify its mechanisms and optimize its pharmacokinetic properties.
  • Combination Therapies : Given its dual action on β-secretase and acetylcholinesterase, M4 could be explored as part of combination therapies aimed at addressing multiple pathways involved in neurodegeneration .

Q & A

Basic: What are the methodological considerations for synthesizing tert-butyl N-(4-hydroxypentan-2-yl)carbamate?

Answer:
The synthesis typically involves carbamate protection of the amine group in 4-hydroxypentan-2-amine using tert-butoxycarbonyl (Boc) anhydride. Key steps include:

  • Reaction Conditions : Conduct the reaction in a polar aprotic solvent (e.g., THF or DCM) with a base like triethylamine to scavenge HCl .
  • Workup : Extract the product using ethyl acetate and water, followed by drying over anhydrous Na₂SO₄.
  • Yield Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Typical yields range from 60–80% for analogous Boc-protected amines .

Basic: How can researchers purify this compound effectively?

Answer:
Purification often employs:

  • Flash Column Chromatography : Use silica gel with a gradient of ethyl acetate in hexane (10–30%). The compound’s polarity (logP ~1.5) guides solvent selection .
  • Recrystallization : Ethanol/water mixtures are effective for removing impurities.
  • Analytical Validation : Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water 70:30) and ¹H/¹³C NMR .

Advanced: How can stereochemical outcomes be analyzed in derivatives of this compound?

Answer:

  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column, heptane/ethanol 90:10) to separate enantiomers .
  • X-ray Crystallography : Solve crystal structures using SHELX or SIR97 to confirm absolute configuration .
  • Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (TD-DFT) to validate stereochemistry .

Advanced: What experimental strategies address stability challenges in tert-butyl carbamates under varying pH conditions?

Answer:

  • Accelerated Degradation Studies : Expose the compound to buffers (pH 1–13) at 40°C for 24–72 hours. Monitor degradation via LC-MS. Boc groups are labile under acidic conditions (pH <3) but stable in neutral/basic media .
  • Stabilization Strategies : Lyophilize the compound for long-term storage or use stabilizing excipients (e.g., trehalose) in aqueous formulations .

Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound?

Answer:

  • Multi-NMR Techniques : Use 2D NMR (COSY, HSQC, HMBC) to assign ambiguous signals. For example, the hydroxyl proton (δ ~1.5 ppm) may show exchange broadening, complicating ¹H NMR interpretation .
  • Computational Validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) .
  • Cross-Platform Verification : Validate mass spectrometry (ESI-MS) data with high-resolution instruments (HRMS) to confirm molecular formula .

Basic: What are the key safety protocols for handling this compound?

Answer:

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • Toxicity Mitigation : While acute toxicity is low (LD₅₀ >2000 mg/kg in rodents), avoid prolonged skin contact due to potential sensitization risks .

Advanced: How can this compound be utilized in multi-step syntheses (e.g., peptide or heterocycle formation)?

Answer:

  • Deprotection Strategies : Use TFA/DCM (1:1) to remove the Boc group, yielding the free amine for subsequent coupling .
  • Applications :
    • Peptide Synthesis : Incorporate as a protected intermediate in solid-phase peptide synthesis (SPPS) .
    • Heterocycle Formation : React the deprotected amine with ketones or aldehydes to form imines, followed by cyclization (e.g., Pictet-Spengler reaction) .

Advanced: What computational tools aid in predicting the reactivity of this compound in catalytic systems?

Answer:

  • DFT Calculations : Use Gaussian or ORCA to model transition states for reactions like nucleophilic substitutions or oxidations .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., water vs. DMSO) on reaction pathways using GROMACS .
  • Docking Studies : Predict binding affinities with enzymes (e.g., lipases) using AutoDock Vina for biocatalytic applications .

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